Benzamide, 5-acetamido-N-propyl-2-(prop-2-ynyl)-

Description

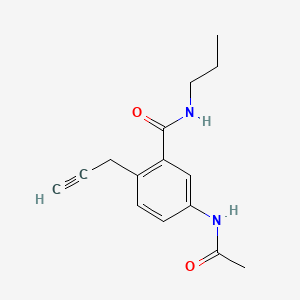

5-Acetamido-N-propyl-2-(prop-2-ynyl)benzamide (CAS: 73664-66-1) is a benzamide derivative characterized by three key substituents:

- 5-Acetamido group: A hydrogen-bonding moiety that may enhance binding affinity in biological systems.

- N-Propyl chain: A short alkyl group attached to the benzamide nitrogen, influencing lipophilicity and solubility.

This compound is structurally related to other benzamide derivatives explored in medicinal chemistry, particularly those targeting enzyme inhibition or receptor modulation.

Properties

CAS No. |

73664-66-1 |

|---|---|

Molecular Formula |

C15H18N2O2 |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

5-acetamido-N-propyl-2-prop-2-ynylbenzamide |

InChI |

InChI=1S/C15H18N2O2/c1-4-6-12-7-8-13(17-11(3)18)10-14(12)15(19)16-9-5-2/h1,7-8,10H,5-6,9H2,2-3H3,(H,16,19)(H,17,18) |

InChI Key |

VJMRZMBFPSTEMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=C(C=CC(=C1)NC(=O)C)CC#C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Benzamide, 5-acetamido-N-propyl-2-(prop-2-ynyl)- typically involves the following key steps:

- Step 1: Introduction of the Acetamido Group at the 5-Position

- Step 2: Installation of the Prop-2-ynyl Group at the 2-Position

- Step 3: Formation of the Amide Bond with N-Propyl Substitution

These steps are often executed sequentially or via convergent routes depending on the availability of starting materials and desired yield optimization.

Detailed Synthetic Routes

Synthesis of 5-Acetamidobenzamide Core

- Starting from 5-nitrobenzamide or 5-aminobenzamide derivatives, the acetamido group can be introduced via acetylation using acetic anhydride or acetyl chloride under mild basic or neutral conditions to avoid over-acetylation or degradation of the amide bond.

- Alternatively, nitration of acetamidobenzamide precursors followed by reduction can be employed to install the amino group selectively at the 5-position before acetylation.

Propargylation at the 2-Position

- The prop-2-ynyl substituent is introduced typically via nucleophilic substitution or cross-coupling reactions.

- A common method involves the use of 2-halobenzamide derivatives (e.g., 2-bromobenzamide) subjected to Sonogashira coupling with propargyl alcohol or propargyl bromide in the presence of palladium catalysts and copper co-catalysts.

- This method allows for regioselective installation of the alkynyl group at the 2-position of the benzamide ring.

Formation of N-Propyl Benzamide

- The amide nitrogen substitution with a propyl group is achieved by acylation or amidation reactions.

- One approach involves the reaction of 5-acetamido-2-(prop-2-ynyl)benzoic acid with propylamine under coupling conditions using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic amounts of 4-dimethylaminopyridine (DMAP).

- Alternatively, direct alkylation of benzamide nitrogen with propyl halides under basic conditions can be employed, though this method requires careful control to prevent over-alkylation.

Representative Reaction Scheme

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | 5-Aminobenzamide + Acetic Anhydride | Room temperature, mild base (e.g., pyridine) | 5-Acetamidobenzamide |

| 2 | 5-Acetamidobenzamide + Propargyl bromide | Pd(PPh3)4, CuI, Et3N, DMF, reflux | 5-Acetamido-2-(prop-2-ynyl)benzamide |

| 3 | 5-Acetamido-2-(prop-2-ynyl)benzoic acid + Propylamine | DCC, DMAP, CH2Cl2, 0°C to RT | Benzamide, 5-acetamido-N-propyl-2-(prop-2-ynyl)- |

Research Findings and Source Integration

Photoredox Catalysis in Amidyl Radical Formation

Recent advances in visible-light-mediated photoredox catalysis have enabled transition-metal-free approaches to generate amidyl radicals from acyl oximes and related precursors, facilitating the synthesis of benzamide derivatives with high regioselectivity and mild conditions. Such methods can be adapted for the preparation of benzamide derivatives bearing alkynyl substituents by employing suitable radical precursors and photocatalysts like tris(2,2'-bipyridine)ruthenium chloride hexahydrate [[Ru(bpy)3]Cl2·6H2O] and sodium hydroxide as catalysts/reagents.

Patented Synthetic Routes

A Chinese patent (CN105636946A) describes novel intermediates and methods for preparing benzamide derivatives, including those with heterocyclic substitutions and alkynyl groups. The patent details the preparation of benzamide derivatives via intermediates involving triazol and piperidin moieties, which may be structurally related to the target compound’s synthetic pathway, especially for the functionalization of the benzamide nitrogen and aromatic ring substitutions.

Comparative Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-acetamido-N-propyl-2-(prop-2-ynyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the acetamido or prop-2-ynyl groups, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or alkyl halides in organic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or alkylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies indicate that benzamide derivatives can act as potent inhibitors of various kinases involved in cancer progression. For instance, compounds similar to Benzamide, 5-acetamido-N-propyl-2-(prop-2-ynyl)- have been evaluated for their activity against RET kinase, a target in certain cancers. A study demonstrated that specific derivatives exhibited moderate to high potency in inhibiting RET kinase activity, which is crucial for the proliferation of RET-driven tumors .

Case Study: RET Kinase Inhibition

1.2 Neurological Disorders

Benzamide derivatives are being explored for their potential in treating neurological disorders by acting on the P2X3 receptor, which is implicated in pain signaling and autonomic functions. Compounds like Benzamide, 5-acetamido-N-propyl-2-(prop-2-ynyl)- may provide therapeutic benefits in conditions such as neuropathic pain and heart failure by modulating chemoreceptor sensitivity .

Case Study: P2X3 Receptor Modulation

| Compound | Target | Application |

|---|---|---|

| Benzamide Derivative | P2X3 Receptor | Neuropathic Pain Treatment |

Cosmetic Formulations

Benzamide derivatives are also being utilized in cosmetic formulations due to their stabilizing properties and ability to enhance skin hydration. Research has shown that incorporating benzamide compounds can improve the sensory properties of topical products, making them more appealing for consumer use .

Case Study: Cosmetic Formulation Development

Material Science

In material science, benzamide derivatives have been explored for their potential as gelling agents and stabilizers in various formulations. The unique chemical structure allows these compounds to interact effectively with polymers, enhancing the physical properties of gels used in pharmaceuticals and cosmetics.

Case Study: Gelling Agents

| Application | Compound Used | Result |

|---|---|---|

| Pharmaceutical Gels | Benzamide Derivative | Enhanced Stability and Viscosity |

Mechanism of Action

The mechanism of action of Benzamide, 5-acetamido-N-propyl-2-(prop-2-ynyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including analgesic and anti-inflammatory responses .

Comparison with Similar Compounds

Structural Analogs within the Benzamide Family

5-Acetamido-N-butyl-2-(prop-2-ynyl)benzamide (CAS: 73664-65-0)

- Key Differences : The N-butyl chain replaces the N-propyl group, increasing molecular weight and lipophilicity.

- Implications: Longer alkyl chains may enhance membrane permeability but reduce aqueous solubility. No melting point or bioactivity data are reported, limiting direct comparisons .

5-Acetamido-N-propylthiophene-2-carboxamide (CAS: 1050530-87-4)

- Key Differences : The benzene ring is replaced with a thiophene heterocycle, altering electronic properties and aromatic interactions.

- Implications : Thiophene derivatives often exhibit distinct pharmacokinetic profiles due to improved metabolic stability or altered binding kinetics .

2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)

- Key Differences: 2-Hydroxy group: Replaces the propargyl substituent, enabling hydrogen bonding.

- Synthesis : Prepared via condensation of methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield, mp: 96°C) .

- NMR Data : Distinct 1H and 13C shifts (e.g., aromatic protons at δ 6.7–7.8 ppm) reflect electronic differences compared to the target compound .

Table 1: Comparative Data for Select Benzamide Derivatives

Key Observations :

- Synthetic Routes: The target compound’s synthesis is unspecified, but Rip-D’s method (amine-ester condensation) may serve as a template. Propargyl group introduction likely requires specialized reagents (e.g., Sonogashira coupling).

- Physical Properties : The absence of melting point data for the target compound limits stability assessments. Rip-D’s lower melting point (96°C) suggests weaker crystalline packing compared to bulkier analogs.

Biological Activity

Benzamide, 5-acetamido-N-propyl-2-(prop-2-ynyl)- is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of benzamide derivatives typically involves several chemical reactions, including acylation and substitution reactions. For 5-acetamido-N-propyl-2-(prop-2-ynyl)-benzamide, the process may include:

- Acylation : Reacting propanamide with acetic anhydride to introduce the acetamido group.

- Alkylation : Using prop-2-ynyl bromide to introduce the prop-2-ynyl group onto the nitrogen atom.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) are essential for confirming the structure of synthesized compounds. For example, NMR can provide insights into the molecular environment of hydrogen atoms in the compound.

Biological Activity Overview

The biological activities of benzamide derivatives are wide-ranging, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize specific findings related to benzamide, 5-acetamido-N-propyl-2-(prop-2-ynyl)-.

Antimicrobial Activity

Studies have shown that certain benzamide derivatives exhibit significant antimicrobial properties. For instance:

- Case Study : A series of benzamides were tested against various bacterial strains. Compounds similar to 5-acetamido-N-propyl-2-(prop-2-ynyl)- demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Activity

Benzamides have also been investigated for their potential as anticancer agents:

- Research Findings : In vitro studies indicated that benzamides could inhibit cell proliferation in cancer cell lines. For example, a derivative exhibited an IC50 value of 900 nM against leukemia cell line CCRF-CEM . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory effects of benzamides are linked to their ability to modulate inflammatory pathways:

- Mechanism : Benzamides may inhibit the NLRP3 inflammasome pathway, which is critical in mediating inflammation in various diseases such as Alzheimer's and Parkinson's . This inhibition could lead to decreased production of pro-inflammatory cytokines.

Table 1: Biological Activities of Benzamide Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) |

|---|---|---|---|

| Benzamide, 5-acetamido-N-propyl-2-(prop-2-ynyl)- | Antimicrobial | Staphylococcus aureus | 20 |

| Antimicrobial | Escherichia coli | 30 | |

| Anticancer | CCRF-CEM (leukemia) | 900 | |

| Anti-inflammatory | NLRP3 inflammasome | - |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 5-acetamido-N-propyl-2-(prop-2-ynyl)benzamide, and how should data be interpreted?

- Answer : Utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. For example, -NMR can resolve the prop-2-ynyl proton at δ ~2.5 ppm (triplet) and acetamido protons at δ ~1.9–2.1 ppm (singlet). Pair with FT-IR to confirm amide C=O stretching (~1650–1680 cm) and alkyne C≡C (~2100–2260 cm). Cross-reference with NIST Standard Reference Database 69 for spectral validation . For purity analysis, employ UPLC/MS with a Waters Aquity system (UV detection at 220 nm, mobile phase: 0.1% formic acid in water/acetonitrile) to ensure ≥95% purity .

Q. How can the synthetic route for 5-acetamido-N-propyl-2-(prop-2-ynyl)benzamide be optimized?

- Answer : Follow a stepwise approach:

Acylation : React 5-amino-2-(prop-2-ynyl)benzamide with acetyl chloride in anhydrous DCM using triethylamine (TEA) as a base .

Propylation : Introduce the N-propyl group via nucleophilic substitution with 1-bromopropane in DMF at 80°C for 6–8 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm intermediates via TLC (R ~0.3–0.5) .

Advanced Research Questions

Q. How do steric and electronic effects of the prop-2-ynyl group influence the reactivity of this benzamide derivative?

- Answer : The prop-2-ynyl group introduces steric hindrance near the benzamide core, reducing nucleophilic attack at the amide carbonyl. Its electron-withdrawing nature (via sp-hybridized carbons) polarizes the C≡C bond, enhancing susceptibility to cycloaddition reactions (e.g., Huisgen click chemistry). Compare with analogs lacking the alkyne moiety to isolate these effects .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound?

- Answer : The compound’s flexible N-propyl chain and acetyl group may lead to disordered regions in the crystal lattice. Use SHELXL for refinement:

- Apply TWIN and HKLF 5 commands to handle twinning.

- Refine anisotropic displacement parameters (ADPs) for non-hydrogen atoms.

- Validate with R < 0.05 and wR < 0.10 .

Q. How can contradictions in bioactivity data between in vitro and computational models be resolved?

- Answer : Conduct dose-response assays to verify IC values (e.g., enzyme inhibition). If discrepancies persist:

- Check for aggregation artifacts via dynamic light scattering (DLS).

- Validate computational docking results using molecular dynamics simulations (AMBER or GROMACS) to account for protein flexibility .

- Cross-reference with NMR titrations to confirm binding interactions .

Comparative Analysis & Methodological Considerations

Q. How does 5-acetamido-N-propyl-2-(prop-2-ynyl)benzamide compare structurally and functionally to N-(2-phenylethyl)benzamide derivatives?

- Answer :

| Property | 5-Acetamido-N-propyl-2-(prop-2-ynyl)benzamide | N-(2-Phenylethyl)benzamide |

|---|---|---|

| Hydrophobicity (LogP) | ~2.8 (predicted) | ~3.1 |

| Reactive Sites | Acetamido (H-bond donor), alkyne (clickable) | Phenyl (π-π interactions) |

| Bioactivity | Potential kinase inhibition | Estrogen receptor modulation |

Q. What strategies mitigate decomposition during photolysis studies of prop-2-ynyl-containing compounds?

- Answer :

- Use UV filters (e.g., Pyrex glass) to block wavelengths <300 nm, preventing alkyne cleavage .

- Conduct reactions under inert atmosphere (Argon/N) to avoid oxidation.

- Monitor degradation via HPLC-DAD with a C18 column (5 µm, 4.6 × 150 mm) and acetonitrile/water mobile phase .

Data Validation & Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across labs?

- Answer : Adhere to ICH Q2(R1) guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.